Enantiomeric Excess & Chiroptical Purity: (1S,2S)-Methyl Ester vs. Racemic trans-2-(Boc-amino)cyclohexanecarboxylate Methyl Ester
The (1S,2S)-N-Boc amino acid precursor of the target methyl ester can be obtained with >99% enantiomeric excess via resolution of trans-1,2-cyclohexanedicarboxylic acid using (R)- or (S)-1-phenethylamine, followed by a one-pot anhydride–amide–Hofmann degradation sequence [1]. The N-Boc derivative ent-4 (corresponding to the (1S,2S) configuration) exhibits a specific rotation of [α]D²⁵ = −42 (c = 1.00, CHCl₃) [1]. In contrast, commercially available racemic or unspecified trans-2-(Boc-amino)cyclohexanecarboxylate methyl ester (CAS 1839591-69-3) is typically supplied at ≥97% chemical purity but without defined enantiomeric composition, meaning the effective concentration of the desired (1S,2S) enantiomer may be as low as ~48.5% in a racemic mixture .
| Evidence Dimension | Enantiomeric purity (ee) of the N-Boc-protected trans-2-aminocyclohexanecarboxylic acid scaffold |
|---|---|
| Target Compound Data | >99% ee for the (1S,2S)-N-Boc amino acid precursor; [α]D²⁵ = −42 (c = 1.00, CHCl₃) for ent-4 |
| Comparator Or Baseline | Racemic trans-2-(Boc-amino)cyclohexanecarboxylate methyl ester (CAS 1839591-69-3): no enantiomeric specification; effective (1S,2S) content ~48.5% if racemic |
| Quantified Difference | >50 percentage-point difference in enantiomeric purity; >99% ee vs. ~0% ee if racemic |
| Conditions | Enantiomeric excess determined by GC on chiral column (Hydrodex β-3P or CP-Chiralsil-Dex CB) after derivatization; specific rotation measured at 25 °C, D-line, c = 1.00 in CHCl₃ [1] |
Why This Matters
For foldamer and peptidomimetic applications where helical handedness determines biological activity, a >99% ee (1S,2S) building block ensures reproducible right-handed 14-helix formation, whereas racemic material introduces equal amounts of the helix-disrupting enantiomer.
- [1] Berkessel, A.; Glaubitz, K.; Lex, J. Enantiomerically Pure β-Amino Acids: A Convenient Access to Both Enantiomers of trans-2-Aminocyclohexanecarboxylic Acid. Eur. J. Org. Chem. 2002, 2948–2952. DOI: 10.1002/1099-0690(200209)2002:17<2948::AID-EJOC2948>3.0.CO;2-E View Source
